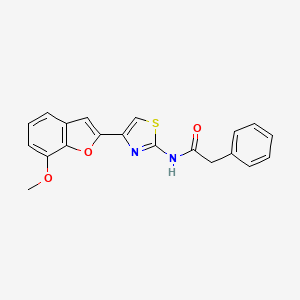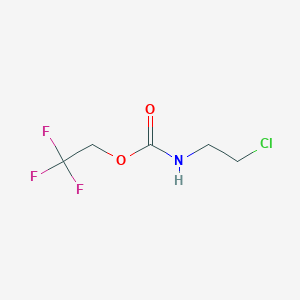
2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate is a chemical compound with the molecular formula C5H7ClF3NO2 . It has a molecular weight of 205.56 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate is 1S/C5H7ClF3NO2/c6-1-2-10-4(11)12-3-5(7,8)9/h1-3H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a predicted melting point of -1.03° C and a predicted boiling point of 208.1° C at 760 mmHg . Its predicted density is 1.4 g/cm3 and its refractive index is predicted to be n20D 1.39 .Scientific Research Applications
Regioselective Trifluoromethylation
Trifluoromethyl groups are crucial in the development of drugs and agrochemicals due to their influence on the biological activity of molecules. Nishida et al. (2014) developed a method for the synthesis of trifluoromethyl group-containing N-heteroaromatics through regioselective addition of a trifluoromethyl nucleophile, demonstrating the importance of trifluoromethyl groups in enhancing the properties of organic compounds (Nishida et al., 2014).
Chromatographic Resolution
The structural motifs similar to "2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate" have been utilized in chromatographic optical resolution. Okamoto et al. (1990) explored the use of difluorophenylcarbamates and bis(trifluoromethyl)phenylcarbamates for high-performance liquid chromatography, highlighting their effectiveness in resolving optical isomers, which is crucial for the production of enantiopure compounds in pharmaceuticals (Okamoto et al., 1990).
Lewis Acid Catalysis
The use of scandium trifluoromethanesulfonate for acylation and esterification reactions showcases the role of fluorinated catalysts in enhancing reaction efficiency and selectivity. Ishihara et al. (1996) demonstrated its application in the selective macrolactonization of omega-hydroxy carboxylic acids, underlining the catalyst's high activity and broad applicability in organic synthesis (Ishihara et al., 1996).
Drug Design and Medicinal Chemistry
The carbamate group is integral in drug design due to its properties and stabilities, facilitating drug-target interactions. Ghosh and Brindisi (2015) discussed the increasing use of carbamates in medicinal chemistry, highlighting their design to make specific interactions through the carbamate moiety, which is crucial for the development of new therapeutic agents (Ghosh & Brindisi, 2015).
Future Directions
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO2/c6-1-2-10-4(11)12-3-5(7,8)9/h1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANATVRZRQDTQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728281.png)
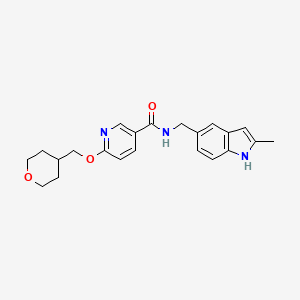

![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2728286.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)
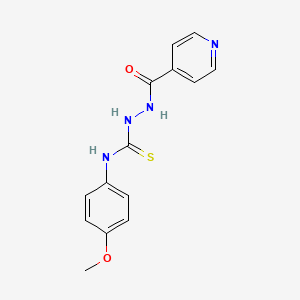
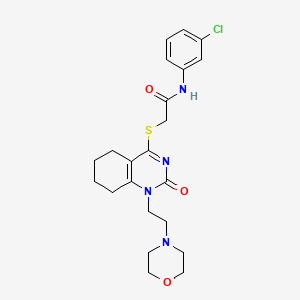
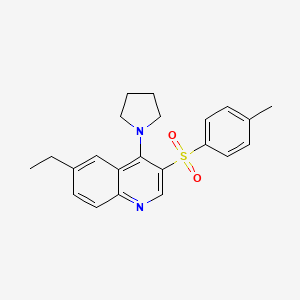
![2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2728294.png)
![(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide](/img/structure/B2728296.png)
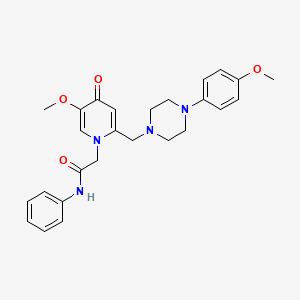
![5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2728299.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728300.png)
